3-[(2-Methylbenzyl)oxy]piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry and Drug Discovery
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and natural alkaloids. Its prevalence stems from a combination of favorable properties that make it an ideal building block for drug design. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antihistamines, and agents targeting the central nervous system (CNS). nih.govajchem-a.com
The significance of the piperidine scaffold can be attributed to several key factors:
Structural Versatility: The piperidine ring exists in a stable chair conformation, similar to cyclohexane. nih.gov This three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for selective binding to biological targets like receptors and enzymes.
Physicochemical Properties: As a saturated heterocycle, the piperidine moiety can improve the physicochemical properties of a molecule, such as its solubility and lipophilicity. Introducing chiral centers on the piperidine ring can further enhance biological activity, selectivity, and pharmacokinetic profiles. clinmedkaz.orgresearchgate.net
Synthetic Accessibility: A vast number of synthetic methods have been developed for the construction and functionalization of the piperidine ring, making a wide array of derivatives accessible for screening and development. nih.gov
Biological Activity: The piperidine nucleus is a key component in numerous bioactive compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties. ajchem-a.comnih.govvwr.com
The ability of the piperidine structure to be modified allows chemists to fine-tune the properties of a drug candidate, optimizing its efficacy and safety. clinmedkaz.orgresearchgate.net
Overview of Substituted Benzyloxy Piperidine Derivatives as a Class of Bioactive Molecules
Within the broad family of piperidine derivatives, those featuring a benzyloxy-type substitution represent a class with demonstrated biological relevance. The general structure involves a piperidine ring connected via an oxygen atom to a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group). This arrangement combines the favorable properties of the piperidine scaffold with the diverse interaction potential of the aromatic benzyl group.
Research has shown that substituted benzyloxy piperidine derivatives are of interest for their potential to interact with various biological targets. For instance, studies on benzyloxy piperidine-based compounds have identified them as antagonists for the dopamine (B1211576) D4 receptor. nih.gov In these studies, the piperidine nitrogen and the π-system of the benzyl group were found to engage in key interactions within the receptor's binding site. nih.gov
The substitution pattern on both the piperidine ring and the benzyl group can dramatically influence a compound's activity. Modifications to the benzyl ring, such as the addition of methyl or fluoro groups, have been shown to alter binding affinity for specific biological targets. nih.gov Similarly, the position of the benzyloxy group on the piperidine ring is a critical determinant of a molecule's pharmacological profile. These derivatives have been investigated for their potential in treating a range of conditions, particularly those involving the central nervous system. nih.govnih.gov
Rationale for Academic Investigation of 3-[(2-Methylbenzyl)oxy]piperidine
The specific academic interest in this compound arises from a rational drug design approach, building upon the known bioactivities of its constituent parts. While specific research detailing the rationale for this exact molecule is not extensively published, the motivation for its synthesis and study can be inferred from related research on similar compounds.
The investigation is driven by the following key considerations:
Exploring Structure-Activity Relationships (SAR): The primary rationale is to systematically explore how small structural changes affect biological activity. By placing the benzyloxy substituent at the 3-position of the piperidine ring and adding a methyl group at the 2-position (ortho position) of the benzyl ring, researchers can probe the specific spatial and electronic requirements of a biological target. A study on dopamine receptor antagonists found that a 2-methylbenzyl substituent on a 3-oxypiperidine scaffold resulted in a loss of activity compared to the unsubstituted benzyl analog, highlighting the sensitivity of the receptor to substitution at this position. nih.gov This type of specific modification is crucial for mapping the binding pocket of a target protein.
Targeting Neurological and Psychiatric Disorders: Many piperidine derivatives, particularly those with aromatic moieties, are designed as ligands for central nervous system (CNS) receptors, such as dopamine and sigma receptors. nih.govnih.gov The multitarget-directed ligand approach is a prominent strategy for complex conditions like Alzheimer's disease, and N-benzyl piperidine derivatives have been synthesized as dual inhibitors of enzymes implicated in the disease's pathology. nih.gov The structure of this compound makes it a candidate for investigation against such CNS targets.
Fine-Tuning Pharmacokinetic Properties: The addition of a methyl group to the benzyl ring can influence the molecule's lipophilicity and metabolic stability. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By synthesizing and testing analogs like this compound, chemists can gather data to build predictive models for designing compounds with improved drug-like properties. clinmedkaz.org
In essence, this compound represents a specific data point in the broader scientific effort to understand how the precise arrangement of atoms in a molecule dictates its biological function. Its investigation contributes to the fundamental knowledge base required for the development of new and more effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylphenyl)methoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)10-15-13-7-4-8-14-9-13/h2-3,5-6,13-14H,4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDNJKGJBMROPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663014 | |
| Record name | 3-[(2-Methylphenyl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-17-6 | |
| Record name | 3-[(2-Methylphenyl)methoxy]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Methylphenyl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of Benzyloxy Piperidine Derivatives, Including 3 2 Methylbenzyl Oxy Piperidine Analogues
Influence of Substituents on the Benzyl (B1604629) Ether Moiety
The benzyl group attached to the piperidine (B6355638) ring via an ether linkage is a critical site for modification to tune potency and selectivity. Studies on a series of 3-benzyloxypiperidine analogues as dopamine (B1211576) D4 receptor (D4R) antagonists have shown that substitutions on this benzyl ring significantly alter binding affinity. nih.govnih.gov
For instance, when the piperidine nitrogen is substituted with a 2-methylimidazo[1,2-a]pyridine group, a simple 3-fluorobenzyl ether results in a compound with significantly lower activity (Ki = 1,939 nM). nih.gov However, the potency can be substantially recovered by the addition of a second fluorine atom, as seen in the 3,5-difluorobenzyl analogue (Ki = 375 nM). nih.gov Further modifications show that a 4-fluoro-3-methylbenzyl group is also active (Ki = 188 nM). nih.gov Conversely, introducing a 2-methylbenzyl group at the ether position leads to a loss of activity. nih.gov These findings highlight that both the position and electronic nature of the substituents on the benzyl ether moiety are key determinants of D4R affinity.
Table 1: Influence of Benzyl Ether Substituents on D4 Receptor Affinity Note: Data derived from studies on 3-oxy-piperidines with a 2-methylimidazo[1,2-a]pyridine group on the piperidine nitrogen. nih.gov
| Benzyl Ether Substituent | D4R Ki (nM) |
| 3-Fluorobenzyl | 1,939 |
| 3,5-Difluorobenzyl | 375 |
| 4-Fluoro-3-methylbenzyl | 188 |
| 2-Methylbenzyl | Inactive |
Impact of Substitution Patterns on the Piperidine Ring
The substitution pattern on the piperidine ring itself is another crucial factor governing the pharmacological properties of these derivatives. A key structural variation is the position of the benzyloxy substituent. Comparative studies have explored moving the ether linkage from the 3-position to the 4-position of the piperidine ring to create a new scaffold for D4R antagonists. nih.govnih.gov While this modification can produce potent antagonists, it underscores that the placement of this key interacting group is fundamental to activity. nih.gov
Beyond the ether linkage, other substitutions on the piperidine ring carbons also play a significant role. The installation of substituents at the C2 and/or C6 positions, adjacent to the nitrogen, is a common strategy in medicinal chemistry. rsc.org Such substitutions can block the metabolic degradation of the piperidine ring and, importantly, have a substantial impact on the ring's three-dimensional conformation, thereby influencing how the molecule interacts with its biological target. rsc.org
Furthermore, studies on 4-substituted piperidines (where the substituent is not an ether) have shown that the conformational energies of groups like methyl, phenyl, bromo, hydroxyl, and fluoro are nearly identical to their counterparts in analogous cyclohexane systems, indicating predictable steric and electronic effects. nih.gov
Role of Modifications at the Piperidine Nitrogen
The substituent on the piperidine nitrogen is a primary determinant of affinity and selectivity, particularly for monoamine transporters such as the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). A series of N-benzyl piperidine derivatives were synthesized and evaluated for their transporter binding affinities. nih.govnih.govuky.edu
Research has consistently shown that the presence of an electron-withdrawing group on the N-benzyl ring is beneficial for high-affinity binding to the DAT. nih.gov For example, analogues with substituents at the ortho and meta positions of the N-benzyl ring have demonstrated low nanomolar affinity for the DAT, with a wide range of selectivity ratios over SERT and very little affinity for NET. nih.govuky.edu One specific analogue, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, which features a strong electron-withdrawing trifluoromethyl group at the C2 position of the N-benzyl ring, was found to act as an allosteric modulator of SERT. nih.gov This highlights how modifications at this position can not only alter affinity but also the mechanism of action.
Table 2: Effect of N-Benzyl Substitution on Transporter Affinity Note: This table represents general findings from SAR studies. Specific Ki values vary depending on the core scaffold. nih.govnih.gov
| N-Benzyl Substituent Position | Substituent Type | General Effect on DAT Affinity |
| C4 | Electron-withdrawing | Beneficial |
| C2 | Electron-withdrawing (e.g., -CF3) | Can confer high affinity and/or allosteric modulatory properties |
| Ortho/Meta | Various | Produces a range of affinities and selectivities |
Conformational Analysis and its Correlation with Biological Activity
The biological activity of piperidine derivatives is intrinsically linked to the three-dimensional shape they adopt. The piperidine ring typically exists in a chair conformation, and substituents can occupy either an axial or equatorial position. The energetic preference for one position over the other can have a profound impact on how the molecule fits into a receptor's binding pocket.
A critical finding in the conformational analysis of piperidines is the effect of protonation on the ring's nitrogen atom. nih.gov In a physiological environment, the piperidine nitrogen is often protonated, carrying a positive charge. In piperidines with polar substituents at the 4-position (such as fluorine, hydroxyl, or bromine), a significant stabilization of the axial conformer (by approximately 0.7-0.8 kcal/mol) is observed upon protonation. nih.gov This stabilization is due to favorable electrostatic interactions between the polar substituent and the protonated nitrogen. nih.gov For fluorine, hydroxyl, and bromine substituents, this effect is so pronounced that the conformational preference is inverted upon protonation, making the axial form the more favored state. nih.gov
This conformational shift is highly relevant to biological activity, as the protonated form is often the bioactive state of the molecule. The preference for a specific conformation dictates the spatial arrangement of the pharmacophoric groups. For example, if a benzyloxy group at the C3 or C4 position is forced into an axial or equatorial orientation, it will alter the molecule's interaction with key amino acid residues in a binding site, thereby affecting its potency and selectivity. nih.gov Similarly, substitutions at the C2 position can influence the ring's conformation, which in turn affects the presentation of the crucial N-benzyl moiety to the target protein. rsc.org Therefore, a comprehensive understanding of the conformational preferences of these molecules is essential for rationalizing their structure-activity relationships.
Pharmacological Investigations and Mechanistic Elucidation of 3 2 Methylbenzyl Oxy Piperidine Analogues
Receptor and Enzyme Target Engagement Studies
The interaction of piperidine-based ligands with various receptors and enzymes is a critical determinant of their pharmacological profiles. Structure-activity relationship (SAR) studies on analogues of 3-[(2-Methylbenzyl)oxy]piperidine have revealed affinities for several important biological targets.
Analogues of this compound have been shown to interact with a range of receptors, including sigma (σ) receptors, histamine (B1213489) H3 receptors, and dopamine (B1211576) D4 receptors. The affinity for these targets is highly dependent on the specific substitution patterns on both the piperidine (B6355638) ring and the benzyl (B1604629) moiety.
For instance, a series of dual piperidine-based ligands for the histamine H3 receptor (H3R) and sigma-1 receptor (σ1R) demonstrated that the piperidine core is a crucial structural feature for dual activity. monash.edu In one study, several analogues showed high affinity for both human H3R and σ1R, with Ki values in the nanomolar range. nih.govacs.org The substitution on the piperidine nitrogen and the nature of the aromatic group are key factors influencing binding affinity and selectivity. nih.govacs.org
Furthermore, 3-aryl piperidine analogues have been identified as potent and efficacious agonists of the human dopamine D4 receptor. nih.gov These compounds typically feature a substituted aryl group directly attached to the 3-position of the piperidine ring.
The following table summarizes the binding affinities of some representative piperidine analogues at various receptors.
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) |
| Compound A | Human Histamine H3 Receptor | 8.5 |
| Human Sigma-1 Receptor | 12.3 | |
| Compound B | Human Dopamine D4 Receptor | 2.1 |
| Compound C | Human Sigma-1 Receptor | 7.6 |
| Human Sigma-2 Receptor | 27 |
This table presents a selection of data from studies on various piperidine analogues and does not represent the specific compound this compound.
Computational modeling and molecular docking studies have provided insights into the binding modes of piperidine analogues within the active sites of their target proteins. For σ1R ligands, the piperidine ring often engages in crucial hydrophobic and hydrogen bonding interactions with key amino acid residues. rsc.org The orientation of the benzyl group and its substituents can further enhance binding through interactions with specific pockets within the receptor. rsc.org
In the case of dopamine D4 receptor agonists, the 3-aryl substituent is thought to occupy a hydrophobic pocket, while the piperidine nitrogen forms a critical ionic interaction with an acidic residue in the receptor's binding site. nih.gov The specific interactions can be modulated by the electronic and steric properties of the substituents on the aromatic ring.
In Vitro Assessment of Biological Activities
The receptor binding affinities of these analogues translate into a range of biological activities observed in cellular and molecular assays.
Analogues of this compound have demonstrated a variety of in vitro activities, including modulation of neurotransmitter reuptake and enzymatic inhibition. For example, certain piperidine derivatives have been evaluated for their ability to inhibit monoamine transporters, such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). nih.govnih.gov The potency and selectivity for these transporters are highly sensitive to the substitution pattern on the piperidine and aryl moieties. nih.gov
Some piperidine derivatives have also been investigated for their potential as antibacterial and anticonvulsant agents. nih.govnih.govresearchgate.netarabjchem.org In studies on fluoroquinolone derivatives incorporating a piperidine moiety, compounds exhibited potent activity against various Gram-positive and Gram-negative bacterial strains. nih.govnih.gov Additionally, certain piperidine derivatives have shown efficacy in in vitro models of epilepsy. researchgate.netarabjchem.org
The table below provides a summary of the in vitro activities of selected piperidine analogues.
| Compound Analogue | Assay Type | Measured Activity (e.g., IC50, MIC) |
| Analogue 1 | SERT Inhibition | IC50 = 15 nM |
| Analogue 2 | Antibacterial (S. aureus) | MIC = 0.5 µg/mL |
| Analogue 3 | Anticonvulsant (MES test) | ED50 = 25 mg/kg |
This table is a composite of findings from various studies on piperidine analogues and is for illustrative purposes.
The engagement of specific targets by these piperidine analogues leads to the modulation of downstream biological pathways. For instance, ligands acting as agonists at the dopamine D4 receptor can initiate signaling cascades that influence neuronal excitability and gene expression. nih.gov
Similarly, compounds that inhibit monoamine transporters can increase the synaptic concentrations of neurotransmitters like serotonin and dopamine, thereby modulating signaling pathways involved in mood and cognition. nih.gov The anxiolytic and antidepressant-like effects of some piperazine (B1678402) derivatives, which share structural similarities with piperidines, have been linked to their interaction with the serotonergic system. nih.gov
Mechanistic Insights into Pharmacological Effects
The pharmacological effects of this compound analogues are a direct consequence of their molecular interactions and subsequent modulation of biological pathways. For compounds targeting G-protein coupled receptors like the dopamine D4 or histamine H3 receptors, their agonist or antagonist properties determine the downstream cellular response. nih.govacs.orgnih.gov
For analogues that inhibit monoamine transporters, the mechanism involves blocking the reuptake of neurotransmitters from the synaptic cleft, leading to enhanced neurotransmission. nih.gov In the context of anticonvulsant activity, some piperidine derivatives are thought to exert their effects by modulating GABAergic neurotransmission. researchgate.net
The diverse pharmacological profiles observed for piperidine analogues underscore the versatility of this chemical scaffold in drug discovery. The specific substitution pattern, as exemplified by the 2-methylbenzyl group in this compound, plays a crucial role in fine-tuning the affinity, selectivity, and ultimately the pharmacological effect of the molecule.
Elucidation of Molecular Mechanisms of Action
The molecular mechanism of a compound is defined by its interaction with specific biological targets, such as receptors or transporters, which initiates a cascade of events leading to a physiological response. For analogues of this compound, the primary mechanisms elucidated involve the modulation of monoaminergic neurotransmission and sigma receptor activity.
Interaction with Monoamine Transporters: A significant body of research has explored the role of piperidine-based compounds as ligands for monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). nih.govnih.gov These transporters are critical for regulating the concentration of neurotransmitters in the synaptic cleft, and their modulation is a key mechanism for treating various neurological and psychiatric disorders.
Analogues featuring a piperidine ring connected to a substituted benzyl ether moiety have shown a high affinity for these transporters. For instance, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives were found to be potent ligands for SERT. nih.gov Similarly, other piperidine analogues have been identified as high-affinity ligands for the dopamine transporter, suggesting that this class of compounds can act as reuptake inhibitors, thereby increasing the availability of dopamine in the synapse. nih.gov The interaction with these transporters is a primary molecular mechanism through which these compounds are thought to exert their effects.
Interaction with Sigma Receptors: Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins implicated in a variety of cellular functions and are considered important targets for therapeutic intervention in neurological disorders and cancer. google.com Numerous piperidine derivatives have been developed and evaluated as high-affinity ligands for sigma receptors. uniba.itrsc.orgunict.it
Target Occupancy and Functional Assays
Target occupancy studies, typically conducted using radioligand binding assays, quantify the affinity of a compound for its biological target. These are often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Functional assays further characterize the compound's effect at the target, determining whether it acts as an agonist, antagonist, or inverse agonist.
Monoamine Transporter Binding Affinities: Research into piperidine analogues has yielded compounds with significant affinity and selectivity for monoamine transporters. A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were investigated for their binding to DAT, NET, and SERT. The N-substituent was found to play a crucial role in determining affinity and selectivity. nih.gov One analogue, 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, demonstrated subnanomolar affinity for DAT with a Kᵢ value of 0.7 nM and good selectivity over SERT. nih.gov
In another study, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives showed high affinity for SERT, with Kᵢ values ranging from 2 to 400 nM, which is comparable to the antidepressant fluoxetine. nih.gov These compounds displayed very weak affinity for 5-HT₁ₐ receptors and α₂-adrenoceptors, indicating a selective profile. nih.gov
Table 1: Binding Affinities (Kᵢ, nM) of Piperidine Analogues at Monoamine Transporters
| Compound | DAT | SERT | SERT/DAT Selectivity | Reference |
|---|---|---|---|---|
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 | 226 | 323 | nih.gov |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives |
Note: N/A indicates that the data was not available or not applicable.
Sigma Receptor Binding and Functional Activity: Piperidine derivatives have been extensively studied for their interaction with sigma receptors. A screening of piperidine/piperazine-based compounds led to the discovery of a potent sigma-1 receptor (S1R) ligand with a Kᵢ value of 3.2 nM. rsc.org Functional assays confirmed this compound acts as an S1R agonist. rsc.org
Another series of N-substituted piperidines demonstrated that replacing a piperazine ring with an N-methyl piperidine resulted in derivatives with strong to moderate affinity for S1R, with Kᵢ values ranging from 0.54 to 108 nM, and varying selectivity over the S2R subtype. unict.it The benzyl derivative in this series showed sub-nanomolar affinity for S1R (Kᵢ = 0.54 nM) and was highly selective over the S2R. unict.it Functional experiments revealed that the analgesic effects of the most promising compounds were reversed by a S1R agonist, indicating that S1R antagonism is the mechanism behind their therapeutic action. unict.it
Table 2: Binding Affinities (Kᵢ, nM) and Functional Activity of Piperidine Analogues at Sigma Receptors
| Compound | S1R Kᵢ (nM) | S2R Kᵢ (nM) | S1R/S2R Selectivity | Functional Activity (S1R) | Reference |
|---|---|---|---|---|---|
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | 3.2 | >1000 | >312 | Agonist | rsc.org |
| Benzyl derivative (12a) | 0.54 | >1000 | >1851 | Antagonist | unict.it |
| N-[(4-methoxyphenoxy)ethyl]piperidine (1b) | 1.49 | 809 | 543 | N/A | uniba.it |
Note: N/A indicates that the data was not available or not applicable.
Computational Chemistry and Molecular Modeling Applications for 3 2 Methylbenzyl Oxy Piperidine Research
Molecular Docking and Ligand-Protein Interaction Prediction
No molecular docking studies specifically investigating the binding of 3-[(2-Methylbenzyl)oxy]piperidine to any protein target have been found. Such studies would theoretically provide insights into its potential biological activity by predicting its binding affinity and mode of interaction within a protein's active site. This would involve identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
There is no available research on molecular dynamics simulations performed on this compound. These simulations would be valuable for understanding the compound's flexibility and how it behaves in a dynamic biological environment. By simulating the movement of atoms over time, researchers could analyze the stability of its binding to a target protein and observe conformational changes that may be crucial for its activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
No QSAR models have been developed using this compound as a specific data point or scaffold. QSAR studies on broader series of piperidine (B6355638) derivatives have been conducted to correlate their structural features with their biological activities. However, without a dataset of analogs of this compound and their corresponding biological data, it is not possible to create a predictive QSAR model for this specific compound.
De Novo Design and Virtual Screening Strategies for Novel Analogues
The use of this compound as a scaffold in de novo design or as a query molecule in virtual screening campaigns has not been reported. These computational techniques are employed to design novel molecules with desired properties or to search large chemical libraries for compounds with similar characteristics to a known active molecule. The absence of such studies indicates a lack of established biological targets or lead-compound status for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
